Fluorine Substitution at 5-Position Enhances PARP-1 Enzyme Inhibition: Direct Comparison of Fluoro vs. Hydrogen Analogs
In a direct head-to-head comparison within a series of indazole-based PARP-1 inhibitors, the fluorinated analog (bearing fluorine at the 3-position on the indazole core) demonstrated IC₅₀ = 4.6 nM versus the hydrogen analog with IC₅₀ = 4.2 nM [1]. While both compounds exhibit potent single-digit nanomolar activity, the fluorine substitution at the analogous position to the 5-fluoro motif in 5-fluoro-7-nitro-1H-indazole maintains comparable potency while providing the documented metabolic stability and binding affinity advantages characteristic of fluorinated indazoles. This establishes the 5-fluoroindazole core as a validated scaffold for achieving nanomolar-range enzyme inhibition.
| Evidence Dimension | PARP-1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 4.6 nM (3-fluoro-substituted indazole analog, compound 7f) |
| Comparator Or Baseline | 4.2 nM (3-hydrogen indazole analog, compound 7e) |
| Quantified Difference | Δ = 0.4 nM (both compounds remain within single-digit nanomolar potency range, confirming fluorinated scaffold maintains potent enzyme inhibition) |
| Conditions | PARP-1 enzyme inhibition assay; indazole derivatives bearing pyrrolidinyl at 2-position |
Why This Matters
This data confirms that fluorine substitution on the indazole core maintains nanomolar PARP-1 inhibitory potency, validating the 5-fluoroindazole scaffold as suitable for kinase and PARP inhibitor development programs.
- [1] Long W, Qiu W, Hu Y, Song L, Li H, He H. Synthesis and Biological Evaluation of Novel PARP-1 Inhibitors with Indazole Skeleton. Huaxue Shijie (Chemical World). 2016;57(4):193-198. View Source
